
1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-icosanoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 where the acyl substituents at positions 1 and 2 are icosanoyl and palmitoyl respectively. It is a phosphatidylcholine 36:0 and a 1-acyl-2-hexadecanoyl-sn-glycero-3-phosphocholine. It derives from a 1-icosanoyl-sn-glycero-3-phosphocholine and an icosanoic acid.
Aplicaciones Científicas De Investigación
Physical Chemical Characteristics
1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine has been studied for its physical chemical characteristics. One study focused on the critical micellar concentration of this compound and its analogs, utilizing a variety of analytical techniques like NMR, gas liquid chromatography, and surface tension procedures. It was observed that these compounds would likely be present as monomolecular species in the concentrations commonly used in biological studies, suggesting diverse biological activities (Kramp et al., 1984).
Phase Properties in Bilayers
The phase properties of lipid bilayers containing variants of 1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine have been examined. One study used fluorescent probes to investigate the mixing properties of phosphatidylcholine and phosphatidylethanolamine in liquid-crystalline phases. Findings suggested enhanced lateral mobility and domain formation within these bilayers (Ahn & Yun, 1999).
Structure and Phase Behavior
Investigations into the structure and phase behavior of 1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine in aqueous media have provided insights into its properties at the air−water interface and in aqueous dispersions. Techniques like small-angle X-ray scattering and Raman spectroscopy have been used to study these characteristics, contributing to our understanding of lipid molecular arrangements in different phases (Meglio et al., 2000).
Interaction with Viral Peptides
The interaction of 1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine with viral peptides has been another area of research. For instance, a study explored the interaction between a hepatitis G virus peptide and phospholipid membranes, which can deepen our understanding of viral mechanisms and potential therapeutic targets (Sanchez-Martin et al., 2010).
Gene Expression Influences
Research has also been conducted on how oxidized forms of phospholipids, related to 1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine, affect gene expression. This includes understanding their impact on genes related to atherosclerosis and inflammation, which is crucial for cardiovascular disease research (Koller et al., 2014).
Propiedades
Nombre del producto |
1-Eicosanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C44H88NO8P |
Peso molecular |
790.1 g/mol |
Nombre IUPAC |
[(2R)-2-hexadecanoyloxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 |
Clave InChI |
JJSZXCSTFDBBBZ-HUESYALOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



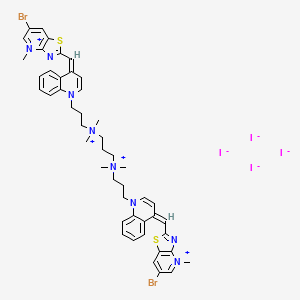
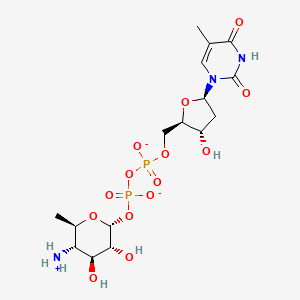

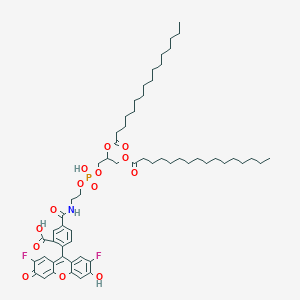
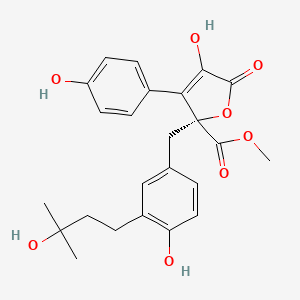
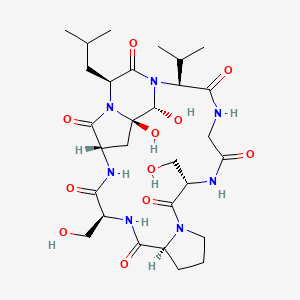
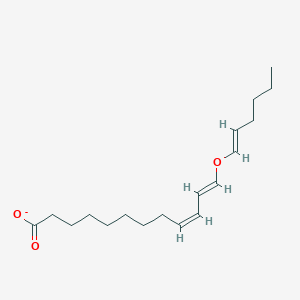

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

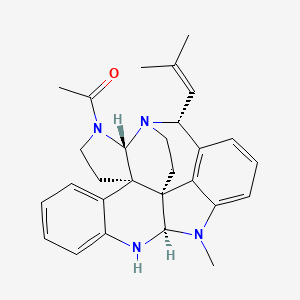
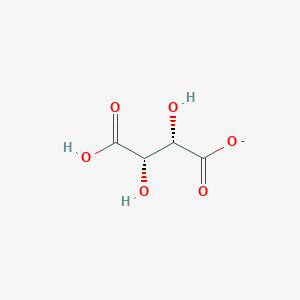
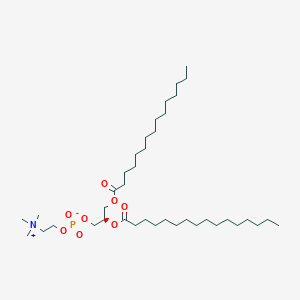
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)